molecular formula C17H19N3O4 B2685892 5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one CAS No. 866142-91-8

5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B2685892
CAS No.: 866142-91-8
M. Wt: 329.356
InChI Key: LGJUCTFKIRPRHL-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Polymers and Supramolecular Structures

Research into coordination polymers based on similar chemical structures has led to the development of materials with potential applications in gas storage, separation technologies, and catalysis. Zang et al. (2011) synthesized a series of coordination polymers with 5-iodo-isophthalic acid and various nitrogen ligands, revealing structures with significant potential for supramolecular assembly and interaction studies, which could be beneficial for designing materials with specific porosities or functionalities (Zang, Fan, Li, Hou, & Mak, 2011).

Antitumor Properties

Al-Omran, Mohareb, and El-Khair (2014) explored the synthesis of derivatives with a focus on antitumor evaluation, indicating that structural analogs of the specified compound may hold promise for developing new anticancer agents. Their research highlights the importance of structural analysis in identifying compounds with potent biological activities (Al-Omran, Mohareb, & El-Khair, 2014).

DNA Binding and Photophysical Properties

Kapp, Schutte-Smith, Twigge, and Visser (2022) investigated imidazo[4,5-f]1,10-phenanthroline derivatives, focusing on their synthesis, characterization, and DNA binding. This research may offer insights into the design of compounds for biomedical applications, such as drug delivery systems or as agents for photodynamic therapy (Kapp, Schutte-Smith, Twigge, & Visser, 2022).

Anti-inflammatory Screening

Prajapat and Talesara (2016) described the synthesis and anti-inflammatory screening of benzimidazole derivatives, suggesting that compounds with similar core structures might exhibit significant anti-inflammatory activity. Such findings are crucial for the development of new pharmaceuticals for treating inflammation-related conditions (Prajapat & Talesara, 2016).

Synthesis and Catalytic Applications

Zhao, Li, Wang, and Chen (2002) detailed the synthesis of a cobalt(II) coordination polymer, demonstrating its potential as a microporous material. The structural features and specific channels occupied by solvent molecules indicate its possible use in catalysis and as a functional material for environmental remediation (Zhao, Li, Wang, & Chen, 2002).

Properties

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2,6-dimethylmorpholin-4-yl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-10-7-20(8-11(2)24-10)17-18-13(16(21)19-17)5-12-3-4-14-15(6-12)23-9-22-14/h3-6,10-11H,7-9H2,1-2H3,(H,18,19,21)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJUCTFKIRPRHL-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322891
Record name (4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2,6-dimethylmorpholin-4-yl)-1H-imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866142-91-8
Record name (4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2,6-dimethylmorpholin-4-yl)-1H-imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.